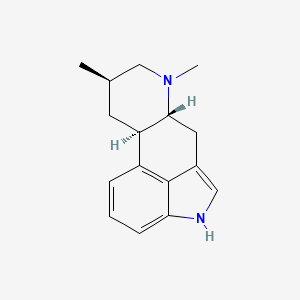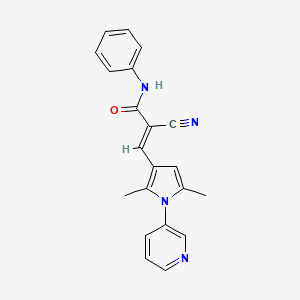![molecular formula C22H28INO2 B1196767 1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE CAS No. 21216-78-4](/img/structure/B1196767.png)
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Descripción general
Descripción
El yoduro de difenilpiperidinometildioxolano es un compuesto químico con la fórmula molecular C₂₂H₂₈INO₂. Es conocido por sus aplicaciones en tratamientos neuro psiquiátricos y también se le conoce como gastrofilina-A . El compuesto presenta un núcleo de piperidinio sustituido con una porción de difenil-dioxolano, lo que lo convierte en una estructura única en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del yoduro de difenilpiperidinometildioxolano generalmente implica la reacción de un derivado de piperidina con un precursor de difenil-dioxolano. Las condiciones de reacción a menudo requieren un solvente polar y una temperatura controlada para asegurar la formación del producto deseado. El ion yoduro se introduce mediante el uso de un agente yodante como yodo o yoduro de potasio.
Métodos de Producción Industrial: La producción industrial de yoduro de difenilpiperidinometildioxolano puede involucrar un proceso de síntesis de varios pasos, comenzando con materias primas fácilmente disponibles. El proceso incluye la preparación de intermediarios, seguida de su acoplamiento en condiciones optimizadas para producir el producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: El yoduro de difenilpiperidinometildioxolano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El ion yoduro se puede sustituir con otros nucleófilos en condiciones adecuadas.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en un solvente alcohólico.
Sustitución: Nucleófilos como tioles o aminas en un solvente aprótico polar.
Productos Mayores: Los productos mayores formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído correspondiente, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
El yoduro de difenilpiperidinometildioxolano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la preparación de otras moléculas complejas.
Biología: El compuesto se estudia por sus efectos en los sistemas biológicos, particularmente en la investigación neuro psiquiátrica.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos neuro psiquiátricos.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del yoduro de difenilpiperidinometildioxolano implica su interacción con objetivos moleculares específicos en el sistema nervioso. Se cree que modula la actividad de los neurotransmisores, ejerciendo así sus efectos neuro psiquiátricos. Las vías exactas y los objetivos moleculares aún se encuentran bajo investigación, pero se sabe que influye en el sistema nervioso central .
Compuestos Similares:
- Cloruro de difenilpiperidinometildioxolano
- Bromuro de difenilpiperidinometildioxolano
- Fluoruro de difenilpiperidinometildioxolano
Comparación: El yoduro de difenilpiperidinometildioxolano es único debido a la presencia del ion yoduro, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos de cloruro, bromuro y fluoruro, la variante de yoduro puede exhibir diferente reactividad y efectos farmacológicos debido al mayor tamaño atómico y las diferentes propiedades electrónicas del yodo.
Comparación Con Compuestos Similares
- Diphenylpiperidinomethyldioxolan chloride
- Diphenylpiperidinomethyldioxolan bromide
- Diphenylpiperidinomethyldioxolan fluoride
Comparison: Diphenylpiperidinomethyldioxolan iodide is unique due to the presence of the iodide ion, which imparts distinct chemical and biological properties. Compared to its chloride, bromide, and fluoride analogs, the iodide variant may exhibit different reactivity and pharmacological effects due to the larger atomic size and different electronic properties of iodine.
Propiedades
IUPAC Name |
1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXZRZKBAKQQAL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21100-31-2 (Parent) | |
| Record name | Diphenylpiperidinomethyldioxolan iodide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048781 | |
| Record name | Anacolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21216-78-4 | |
| Record name | Piperidinium, 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21216-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylpiperidinomethyldioxolan iodide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anacolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLPIPERIDINOMETHYLDIOXOLAN IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V3IY31A0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



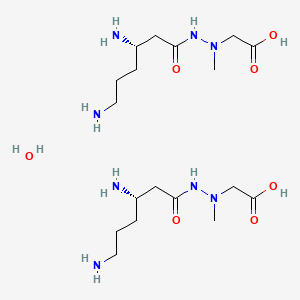
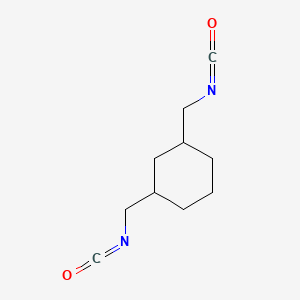
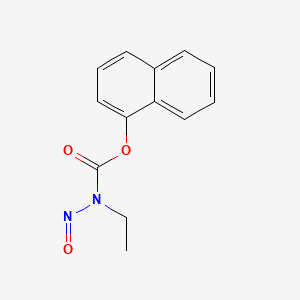
![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
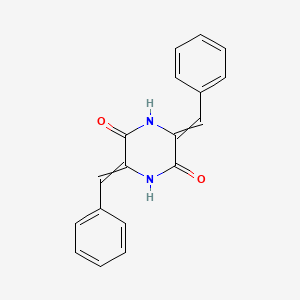
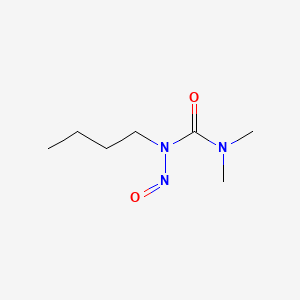

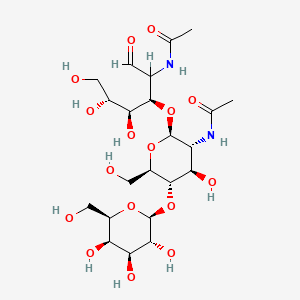
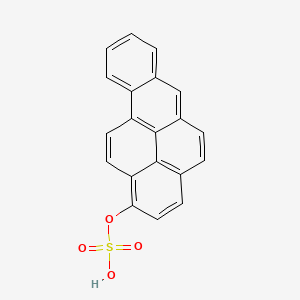
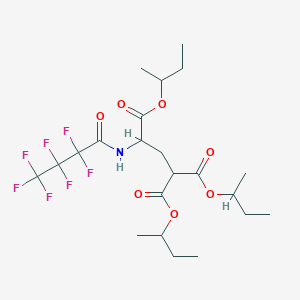
![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)
